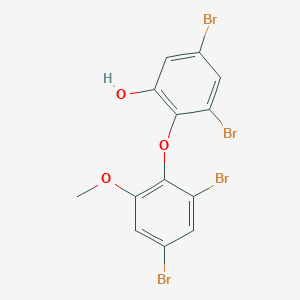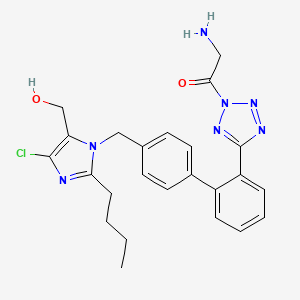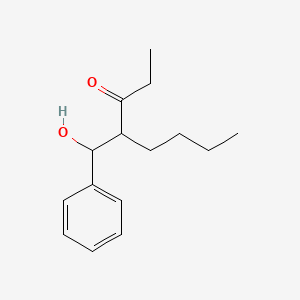![molecular formula C25H37NO B14247371 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol CAS No. 474379-69-6](/img/structure/B14247371.png)
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other materials prone to oxidation .
Méthodes De Préparation
The synthesis of 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol typically involves a multi-step chemical process. One common method includes the condensation of phenol with 2,6-di-tert-butylphenol, followed by a reaction with dimethylamine . Industrial production methods often utilize Friedel-Crafts alkylation with isobutylene catalyzed by strong acids such as triflic acid or zeolites .
Analyse Des Réactions Chimiques
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant to stabilize various chemical formulations.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential in protecting biological tissues from oxidative damage.
Mécanisme D'action
The primary mechanism by which 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting materials and biological tissues from oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s phenolic structure.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and antioxidant properties. Similar compounds include:
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as an antioxidant in various formulations.
These compounds share similar antioxidant properties but differ in their specific chemical structures and applications.
Propriétés
Numéro CAS |
474379-69-6 |
|---|---|
Formule moléculaire |
C25H37NO |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol |
InChI |
InChI=1S/C25H37NO/c1-24(2,3)20-16-19(17-21(23(20)27)25(4,5)6)22(26(7)8)15-14-18-12-10-9-11-13-18/h9-13,16-17,22,27H,14-15H2,1-8H3 |
Clé InChI |
XDIVPUKDRBEJFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CCC2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


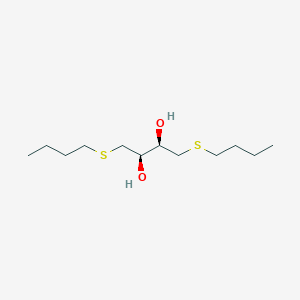
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
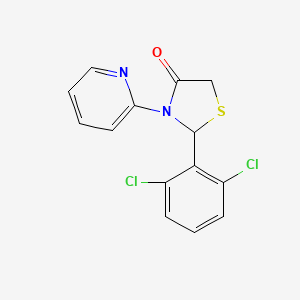
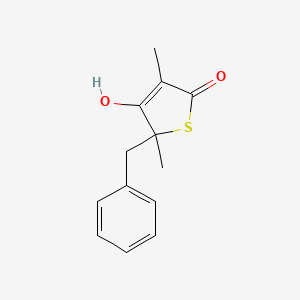
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)

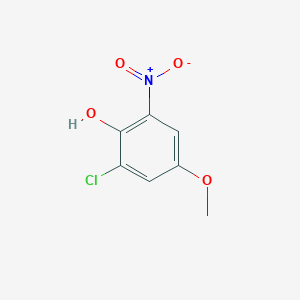
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
